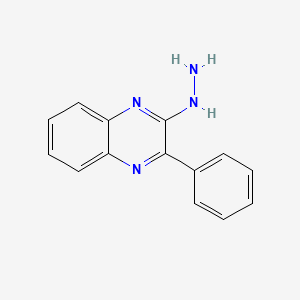
3-Chloro-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine: is an organic compound that features a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethoxyphenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to ensure efficient production while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: The trifluoromethoxyphenyl group can engage in further coupling reactions, expanding the molecular complexity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the nitrogen atom .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Chloro-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: Its trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, the compound can be used to develop new pesticides and herbicides. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients .
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to biological targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 3-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridin-2-amine
Comparison: Compared to similar compounds, 3-Chloro-5-(3-(trifluoromethoxy)phenyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethoxy group. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the trifluoromethoxy group can enhance lipophilicity and metabolic stability, making the compound more suitable for certain applications .
Propriétés
Formule moléculaire |
C12H8ClF3N2O |
|---|---|
Poids moléculaire |
288.65 g/mol |
Nom IUPAC |
3-chloro-5-[3-(trifluoromethoxy)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H8ClF3N2O/c13-10-5-8(6-18-11(10)17)7-2-1-3-9(4-7)19-12(14,15)16/h1-6H,(H2,17,18) |
Clé InChI |
KKUXALIJXLJECY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(N=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



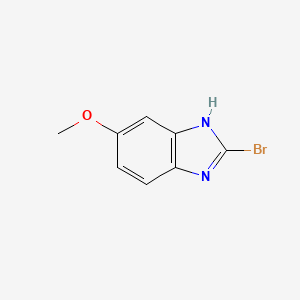
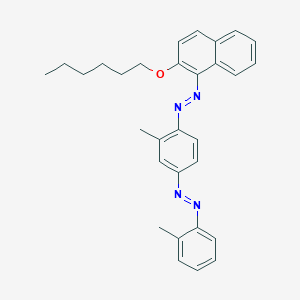
![1-[9-(Furan-2-yl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B14085722.png)
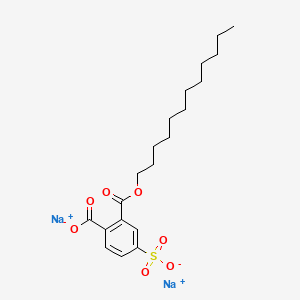
![1-(3-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085736.png)
![5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14085739.png)

![7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14085764.png)
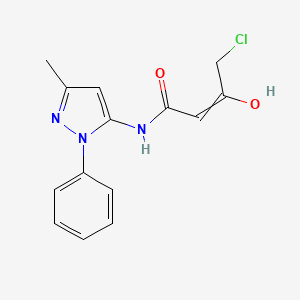
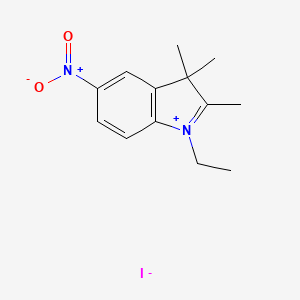
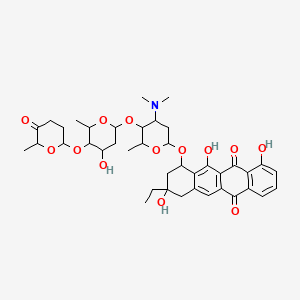
![2-[4-[[4-Amino-1-[[1-[[8-carbamimidamido-5-[[2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3,4-dioxo-1-phenyloctan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-52-[[2-[[2-[2-[5-carbamimidamido-1-[[1-carbamimidamido-7-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-9-methyl-5,6-dioxodecan-4-yl]amino]-1-oxopentan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid](/img/structure/B14085790.png)
